
5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine
Übersicht
Beschreibung
The compound “5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine” is a pyridine derivative with a trifluoromethyl group attached to the 5-position and dimethylamino groups attached to the 2 and 3 positions. Pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, trifluoromethylpyridines are generally synthesized through various methods including direct trifluoromethylation of pyridines, decarboxylative trifluoromethylation of pyridinecarboxylic acids, and trifluoromethylation of pyridine N-oxides .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating dimethylamino groups. These groups could potentially influence the compound’s reactivity and stability .Chemical Reactions Analysis
Trifluoromethyl groups are known to participate in various chemical reactions. They can enhance the physical and chemical properties of the compound, as well as its bioactivities .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the trifluoromethyl group, which imparts unique characteristics such as increased lipophilicity and bioavailability.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization : Chernov'yants et al. (2011) studied the interaction of a similar compound, 5-trifluoromethyl-pyridine-2-thione, with iodine, leading to the formation of a complex with potential applications in materials chemistry (Chernov'yants et al., 2011).
Development of Fluorinated Polyimides : Chen et al. (2020) synthesized fluorinated polyimides derived from a similar compound, indicating improved optical transparency, solubility, and thermal properties. This has implications for the development of advanced materials with specific optical and thermal characteristics (Chen et al., 2020).
Properties of Fluorinated Polyimides : Madhra et al. (2002) investigated novel diamine monomers leading to fluorinated polyimides. They found that these materials have low water absorption rates, low dielectric constants, high thermal stability, and the ability to form tough transparent films (Madhra et al., 2002).
Application in Electroactive Aromatic Polyamides : Hsiao and Wu (2017) synthesized new fluorine-containing, triphenylamine-based monomers and polymerized them to create aromatic polyamides. These materials exhibited good solubility, thermal stability, and electroactive properties, useful in electronic applications (Hsiao & Wu, 2017).
Low Dielectric Constants in Polyimides : Liaw and Tseng (2003) prepared polyimides using a similar compound, demonstrating low dielectric constants, light color, and excellent solubility. These properties are significant for applications in electronics where low and stable dielectric constants are required (Liaw & Tseng, 2003).
Wirkmechanismus
Mode of Action
Other trifluoromethyl nitrogen heterocycles have been synthesized and studied for their potential biological activity . These compounds are of high importance as building blocks for more complex structures and as active parts of medicinal chemistry-oriented compounds .
Biochemical Pathways
It’s known that environmental factors and tree species mixtures have significant influences on soil organic carbon (soc) storage in plantations . The diverse functional groups of SOC reveal different chemical stability .
Pharmacokinetics
The pharmacokinetics of other fluorinated compounds have been investigated . For example, R-/S-2-(2-Hydroxypropanamido)-5-trifluoromethyl benzoic acid (R-/S-HFBA), a novel COX inhibitor, was reported to have remarkable anti-inflammatory and antiplatelet aggregation activities .
Result of Action
DC and has shown remarkable antidepressant effect .
Action Environment
It’s known that environmental factors can significantly influence the functional groups of soil organic carbon across subtropical plantations .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-N,2-N-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-14(2)7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXUTSJITYHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



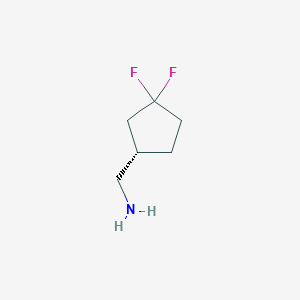

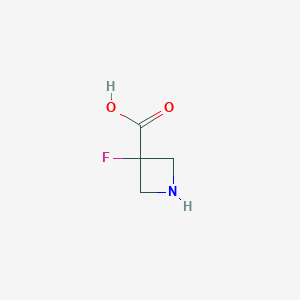
![Ethyl 8-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404976.png)
![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)
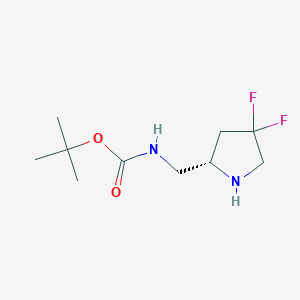
![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)

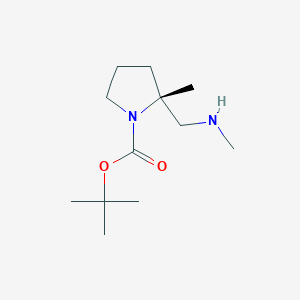
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
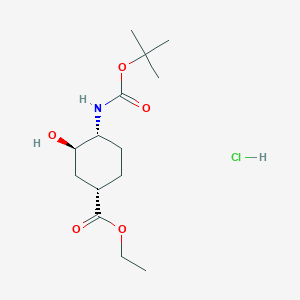
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
